molecular formula C11H16ClN3O B1492865 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine CAS No. 2098026-89-0

6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Cat. No.: B1492865
CAS No.: 2098026-89-0
M. Wt: 241.72 g/mol
InChI Key: PSOLEIMARPVYRY-UHFFFAOYSA-N
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Description

6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 2098026-89-0) is a chemical compound with a molecular formula of C11H16ClN3O and a molecular weight of 241.72 . This pyrimidine derivative is characterized by its chloro and ethyl-(tetrahydro-2H-pyran-4-yl)amine substituents, which contribute to its unique physicochemical properties and make it a valuable intermediate in organic synthesis and drug discovery . As a building block in medicinal chemistry, this compound is primarily used in research and development for the synthesis of more complex molecules. Its molecular structure suggests potential applications in the development of kinase inhibitors and other biologically active heterocyclic compounds, though its specific mechanism of action is dependent on the final target and requires detailed investigation by researchers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Key Identifiers • CAS Number: 2098026-89-0 • Molecular Formula: C11H16ClN3O • Molecular Weight: 241.72 • SMILES: CCN(C1CCOCC1)C2=NC=NC(Cl)=C2

Properties

IUPAC Name

6-chloro-N-ethyl-N-(oxan-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOLEIMARPVYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Pyrimidine Scaffold

The synthesis typically begins with 6-chloropyrimidin-4-amine or derivatives thereof, which provide the core pyrimidine ring bearing the reactive chloro substituent at the 6-position and an amino group at the 4-position. The amino group is the site for further substitution with ethyl and tetrahydro-2H-pyran-4-yl groups.

Nucleophilic Substitution and Amination

The preparation of the target compound involves nucleophilic substitution of the 4-amino group with ethyl and tetrahydro-2H-pyran-4-yl substituents. This can be achieved via:

  • Stepwise alkylation : First, the introduction of the ethyl group by reaction with ethyl halides or ethylating agents under basic conditions.
  • Subsequent amination : Coupling of the tetrahydro-2H-pyran-4-yl moiety via nucleophilic substitution using 4-(2-bromoethyl)tetrahydro-2H-pyran or related electrophiles.

Typical Reaction Conditions

  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for their ability to dissolve both organic and inorganic reagents.
  • Bases like cesium carbonate (Cs2CO3) or sodium hydride (NaH) facilitate deprotonation of amines and promote nucleophilic substitution.
  • Reaction temperatures range from room temperature to 100 °C , with extended reaction times (e.g., 16 hours) to ensure completion.
  • Purification is often performed by extraction , washing , and preparative high-performance liquid chromatography (HPLC) to isolate the pure product.

Detailed Experimental Procedure Example

A representative synthetic route adapted from related pyrimidine derivatives is outlined below:

Step Reagents and Conditions Description Yield (%)
1 6-Chloropyrimidin-4-amine + ethyl bromide, NaH, DMF, 0–25 °C, 5 h Alkylation at the amino group to introduce N-ethyl substituent High (typically >80%)
2 Intermediate + 4-(2-bromoethyl)tetrahydro-2H-pyran, Cs2CO3, DMSO, 100 °C, 16 h Nucleophilic substitution to attach tetrahydro-2H-pyran-4-yl group Moderate to high (70–90%)
3 Work-up: Extraction with ethyl acetate, washing with water/brine, drying over sodium sulfate Isolation of crude product
4 Purification by preparative HPLC Obtaining pure 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

This procedure aligns with methods used for analogous compounds involving tetrahydro-2H-pyran substitution on heterocyclic amines.

Analytical Data and Characterization

  • Molecular Weight : Approximately 227.69 g/mol for related pyrimidine derivatives.
  • NMR Spectroscopy : Characteristic signals for the pyrimidine ring protons, ethyl group (triplet and quartet), and tetrahydro-2H-pyran protons (multiplets in the 3.5–4.0 ppm region).
  • Mass Spectrometry : Molecular ion peak consistent with the expected molecular formula.
  • Purity : Confirmed by HPLC and elemental analysis.

Research Findings and Optimization

  • The use of cesium carbonate as a base in DMSO has been shown to promote efficient substitution reactions on pyrimidine rings with alkyl halides bearing tetrahydro-2H-pyran moieties, yielding high purity products suitable for biological evaluation.
  • Reaction temperature and time are critical; prolonged heating at 100 °C for 16 hours ensures complete conversion.
  • The choice of solvent affects solubility and reaction kinetics; polar aprotic solvents like DMF and DMSO are preferred.
  • Purification by preparative HPLC is essential to remove side products and unreacted starting materials, ensuring the compound's suitability for further applications.

Summary Table of Preparation Parameters

Parameter Typical Condition Effect on Synthesis
Starting material 6-Chloropyrimidin-4-amine Core scaffold
Alkylating agent Ethyl bromide or ethyl iodide Introduces ethyl group
Amination agent 4-(2-bromoethyl)tetrahydro-2H-pyran Introduces tetrahydro-2H-pyran-4-yl group
Base Sodium hydride or cesium carbonate Facilitates nucleophilic substitution
Solvent DMF, DMSO, or THF Ensures solubility and reaction efficiency
Temperature 0–25 °C (alkylation), 100 °C (amination) Controls reaction rate
Reaction time 5 h (alkylation), 16 h (amination) Ensures completion
Purification Extraction + preparative HPLC Achieves high purity

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: This compound may serve as a lead structure for the development of new drugs, especially those targeting diseases related to nucleic acid metabolism.

Industry: In the chemical industry, it can be used as an intermediate in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism by which 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Using Tanimoto coefficient-based clustering (a measure of structural similarity), the following analogs share significant features with the target compound (Table 1):

Table 1: Structural Analogues and Similarity Scores

Compound Name CAS Number Similarity Score Key Substituents
6-Chloro-N-methylpyrimidin-4-amine 65766-32-7 0.91 Methyl instead of ethyl/pyran
6-Chloro-N,N-dimethylpyrimidin-4-amine 31058-83-0 0.86 Dimethylamine group
4-Amino-6-chloro-5-methylpyrimidine 14394-56-0 0.84 Methyl at position 5, no pyran
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine 1111698-32-8 0.79* Furan-methyl, 2-methylpyrimidine

*Estimated based on substituent complexity. Source: .

Key Observations :

  • N-Alkyl vs. N-Aryl Groups: The ethyl and pyran substituents in the target compound confer distinct steric and electronic properties compared to methyl or aryl groups in analogs.
  • Tetrahydro-2H-pyran-4-yl Group : This moiety is shared with PDE10A inhibitors (e.g., 6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine derivatives), where it enhances selectivity and metabolic stability .

A. Solubility and Stability :

  • The tetrahydro-2H-pyran-4-yl group improves solubility in polar solvents compared to purely aliphatic substituents (e.g., dimethylamine derivatives) .

Crystallographic and Conformational Analysis

  • Dihedral Angles: Substituents on pyrimidine rings influence molecular conformation. For example, the (2-fluorophenyl)amino group in forms a dihedral angle of 12.8° with the pyrimidine core, optimizing hydrogen bonding. The target compound’s pyran group likely induces similar conformational rigidity, enhancing binding .
  • Hydrogen Bonding: Unlike analogs with free amines (e.g., 4-Amino-6-chloro-5-methylpyrimidine), the target compound’s tertiary amine may limit hydrogen bonding but improve membrane permeability .

Biological Activity

6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H18ClN3O
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 2098026-89-0

Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of specific enzyme pathways. Notably, inhibitors of Class I PI3-kinase enzymes have shown promise in treating various diseases, including cancer, by modulating cellular proliferation and survival pathways .

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of pyrimidine derivatives on various cancer cell lines. For instance, modifications to the pyrimidine structure can enhance activity against specific tumor types. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing biological activity .

Case Studies

  • Antitumor Activity :
    A study highlighted that compounds with similar structures exhibited significant anti-tumor activity by inhibiting Class I PI3K enzymes, particularly isoforms such as PI3K-alpha. These findings suggest that this compound may have similar therapeutic potential .
  • In Vitro Studies :
    In vitro assays demonstrated that modifications in the pyrimidine scaffold could lead to increased potency against certain cancer cell lines, with effective concentrations (EC50) often in the low micromolar range. For example, compounds with specific substitutions showed EC50 values ranging from 0.025 μM to 0.577 μM, indicating a robust biological response .

Data Table: Biological Activity Summary

Activity TypeObserved EffectEC50 (μM) RangeReference
AntitumorInhibition of cell growth0.025 - 0.577
Enzyme InhibitionPI3K inhibition-
Aqueous SolubilityImproved with modifications-

Q & A

Q. What advanced NMR techniques resolve signal overlap in complex analogs?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and distinguish N-ethyl/tetrahydropyran protons.
  • DOSY : Differentiate isomers or aggregates based on diffusion coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

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